1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity ADME Building block selection

Researchers face confounded SAR when substituting pyrazole-4-carboxylic acid building blocks without controlling for N1-alkyl stereoelectronic effects. This compound solves that with a sec-butyl chiral center (XLogP3-AA 1.4, TPSA 55.1 Ų), enabling deconvolution of steric vs. lipophilic contributions. • Chiral probe for kinase/GPCR/protease SAR - no asymmetric synthesis needed. • Fragment-like properties (MW 182.22, 3 rotatable bonds) fit screening libraries. • Differentiated from 3-carboxylic acid regioisomer (ΔlogP +0.3) for precise vector tuning.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1247912-43-1
Cat. No. B1526578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
CAS1247912-43-1
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=C(C=N1)C(=O)O)C
InChIInChI=1S/C9H14N2O2/c1-4-6(2)11-7(3)8(5-10-11)9(12)13/h5-6H,4H2,1-3H3,(H,12,13)
InChIKeyRUCMWVNTAUNBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid: Physicochemical and Structural Baseline


1-(Butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1247912-43-1) is a disubstituted pyrazole-4-carboxylic acid building block with molecular formula C₉H₁₄N₂O₂ and molecular weight 182.22 g·mol⁻¹, classified within the heterocyclic building block family of pyrazoles [1]. The compound features a sec-butyl group at the N1 position, a methyl substituent at C5, and a carboxylic acid handle at C4, yielding a computed XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of 55.1 Ų [1]. It contains one undefined stereocenter at the sec-butyl side chain, making it one of the few chiral members among commercially available 1-alkyl-5-methyl-1H-pyrazole-4-carboxylic acid scaffolds [1]. The compound is supplied primarily as a research-grade building block with typical purities of 95–98% from vendors such as Fluorochem, Biosynth, and MolCore, with pricing indicative of a specialty, low-volume catalog item .

Chiral scaffold Only chiral C₉ 4-COOH isomer; supports enantioselective SAR exploration
C3 derivatization ready Unsubstituted C3 position enables halogenation, cross-coupling, or difluoromethylation
Research-grade supply Typical catalog purities support early discovery SAR and library synthesis

Why In-Class Analog Substitution Fails for This Scaffold


Within the 1-alkyl-5-methyl-1H-pyrazole-4-carboxylic acid series, the N1 substituent identity is not a passive architectural feature but a primary determinant of lipophilicity, conformational flexibility, and stereochemical profile—parameters that directly govern downstream ADME properties, target engagement, and crystallinity of derived amides and esters [1]. PubChem-computed XLogP3-AA values across the series demonstrate that substituting the sec-butyl group for a simple methyl group changes logP by 1.6 units, while even the seemingly conservative change from sec-butyl to n-butyl alters the rotatable bond count from 3 to 4 and eliminates the chiral center [1][2]. Furthermore, the regioisomeric 3-carboxylic acid analog (CAS 1432680-57-3) exhibits a logP difference of +0.3 units relative to the 4-carboxylic acid target compound, reflecting altered hydrogen-bonding geometry that can redirect amide coupling outcomes and scaffold orientation in target binding pockets [1][3]. These quantifiable physicochemical divergences mean that in any SAR campaign, one-to-one substitution of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid with a near neighbor inevitably introduces a confounded variable, undermining reproducibility and confounding structure–activity interpretation [4].

Chiral sec-butyl N1 with intermediate flexibility and lipophilicity
n-Butyl analog: achiral, increased flexibility — may shift entropic penalty and lose enantioselective SAR potential
Adaptable sec-butyl conformation supporting binding-site accommodation
tert-Butyl analog: rigid, achiral — limited conformational search may restrict target engagement
4-COOH with conjugation to C4=C5, defined amide vector projection
3-COOH regioisomer: altered H-bond geometry and lipophilicity — different vector may abolish binding

Quantitative Differentiation Against Five Closest Structural Analogs


Lipophilicity Comparison Across 1-Alkyl-5-methyl-4-carboxylic Acid Series

The target compound exhibits a computed XLogP3-AA of 1.4, which is 0.1 log units higher than the n-butyl analog (1.3), 0.3 log units higher than the tert-butyl analog (1.1), 0.9 log units higher than the 1-ethyl analog (0.5), and 1.6 log units higher than the 1-methyl analog (−0.2), all values derived from the same PubChem XLogP3 3.0 computational method [1]. This places the sec-butyl substituted compound at the highest lipophilicity among the 4-carboxylic acid regioisomers of the C₉H₁₄N₂O₂ constitutional isomers, with the 3-carboxylic acid regioisomer exceeding it at 1.7 [2].

Lipophilicity (XLogP3-AA)
Reported
Target 1.4 | n-butyl 1.3 | tert-butyl 1.1 | ethyl 0.5 | methyl –0.2 | 3-COOH regioisomer 1.7
Supports selection when intermediate lipophilicity and chirality are required
ΔlogP ranges +0.1 to +1.6 vs. 4-COOH analogs; –0.3 vs. 3-COOH
Lipophilicity ADME Building block selection

Conformational Flexibility via Rotatable Bond Count

The target compound possesses 3 rotatable bonds, compared to 4 for the n-butyl analog (CID 61271851) and 2 for the tert-butyl analog (CID 22227903), as computed by the Cactvs engine in PubChem [1]. The sec-butyl substitution thus achieves an intermediate conformational entropy profile: it is less floppy than the fully flexible n-butyl chain (which introduces an additional torsional degree of freedom) but more adaptable than the conformationally constrained tert-butyl group, which is locked into a single rotameric state around the N1–C bond [1].

Rotatable Bond Count
Reported
3 rotatable bonds
Intermediate conformational entropy; may balance binding affinity and specificity
n-butyl: 4; tert-butyl: 2 (Cactvs computed)
Conformational analysis Ligand efficiency Crystallinity

Unique Chiral Center Among C9 4-Carboxylic Acid Isomers

PubChem identifies exactly one undefined atom stereocenter in the target compound, located at the sec-butyl methine carbon attached to N1 [1]. In contrast, the n-butyl (CID 61271851), tert-butyl (CID 22227903), and 5-(butan-2-yl)-1-methyl positional isomer (CID 165839228) all register zero undefined atom stereocenters [1][2]. This makes the target compound the only chiral entity among the four C₉H₁₄N₂O₂ constitutional isomers bearing the carboxylic acid at the 4-position of the pyrazole ring.

Chiral Center
Reported
1 undefined stereocenter (sec-butyl) vs. 0 for n-butyl, tert-butyl, and 5-sec-butyl isomer
Only chiral C₉ 4-COOH scaffold; enables enantiomer-specific SAR
Chiral center at N1 sec-butyl methine
Chirality Enantioselective synthesis Stereochemical SAR

Regioisomeric Carboxylic Acid Position and Hydrogen-Bonding Geometry

The target compound (4-carboxylic acid, XLogP3-AA 1.4) and its regioisomer 1-(butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid (3-carboxylic acid, XLogP3-AA 1.7) differ by 0.3 log units in computed lipophilicity despite identical molecular formula and substituent set [1]. This difference arises from the distinct electronic environment of the carboxyl group: at the 4-position, the COOH is conjugated with the pyrazole C4–C5 double bond and positioned distal to the N2 lone pair; at the 3-position, it lies adjacent to N2, altering both acidity and hydrogen-bond acceptor/donor geometry [1]. In practice, amides derived from the 4-COOH scaffold project the substituent vector at a different angle than those from the 3-COOH scaffold, which is critical for structure-based design where vector alignment to a target binding site is non-negotiable [2].

Regioisomer Lipophilicity & Vector
Reported
4-COOH: XLogP3-AA 1.4, amide vector para to N2 | 3-COOH: 1.7, vector adjacent to N2
Different vector geometry and lipophilicity may alter target engagement
ΔlogP –0.3; ~60° rotation of projection vector
Regioisomerism Amide coupling Scaffold geometry

Positional Isomerism of the sec-Butyl Group

The target compound (N1-sec-butyl, C5-methyl) and its positional isomer 5-(butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (N1-methyl, C5-sec-butyl, CID 165839228) share the same molecular formula and identical computed TPSA (55.1 Ų) but differ subtly in XLogP3-AA (1.4 vs. 1.3) [1]. More critically, the relocation of the sec-butyl group from N1 to C5 alters the steric environment around the carboxylic acid: in the target compound, the sec-butyl group is positioned on the nitrogen proximal to the 4-COOH, potentially shielding it from metabolic enzymes or directing the trajectory of amide bond formation; in the C5-isomer, the bulky sec-butyl group projects from the carbon framework, leaving the N1-methyl unencumbered [1].

C3 Derivatization Scope
Class-level
Vacant C3 position; DFPA and many kinase inhibitor scaffolds bear substituents here
Unsubstituted C3 supports broad synthetic diversification for SAR campaigns
Class-level inference; specific reactivity requires experimental validation
Positional isomerism Scaffold hopping SAR

Pyrazole-4-carboxylic Acid Scaffolds as Privileged Intermediates

Pyrazole-4-carboxylic acid derivatives constitute a privileged scaffold class in both agrochemical and pharmaceutical research. The 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) building block is the cornerstone intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides, a class commanding >$3 billion in annual sales . In medicinal chemistry, 1H-pyrazole-4-carboxylic acid derivatives have been reported as DNA 6mA demethylase ALKBH1 inhibitors with antigastric cancer activity, where systematic SAR at the N1 position demonstrated that alkyl substitution directly modulates potency [1]. The target compound, with its sec-butyl N1 substituent and unsubstituted C3 position, occupies a distinct and underexplored region of this SAR landscape, offering a handle for further functionalization at C3 (e.g., halogenation, difluoromethylation) that is precluded in analogs where C3 is already occupied [1].

Agrochemical intermediates Kinase inhibitors Building block utility

High-Return Application Scenarios


Chiral Building Block for Enantioselective Medicinal Chemistry

Programs exploring stereochemistry-dependent target engagement—particularly for kinases, GPCRs, and proteases where enantiomeric pairs can exhibit divergent potency and selectivity—should procure the target compound as the sole chiral member of the C₉H₁₄N₂O₂ 1-alkyl-5-methyl-4-carboxylic acid series. The sec-butyl chiral center provides a built-in stereochemical probe without requiring additional asymmetric synthesis steps [1]. The measured XLogP3-AA of 1.4 positions the derived amides and esters in a favorable lipophilicity range for oral bioavailability (Rule of Five compliant), while the 3 rotatable bonds balance conformational adaptability with entropic penalty [1].

Scaffold Diversification for Agrochemical SDHI Discovery

Agrochemical discovery groups seeking to expand beyond the DFPA-dominated SDHI fungicide patent space can use the target compound as a starting scaffold for C3-functionalized pyrazole-4-carboxylic acid libraries. The vacant C3 position permits introduction of halogens, difluoromethyl, or aryl groups, while the sec-butyl N1 substituent offers a differentiated steric and lipophilic profile (XLogP3-AA 1.4) compared to the N1-methyl baseline (XLogP3-AA −0.2) used in commercial SDHI fungicides [1]. This scaffold-hopping approach enables exploration of novel IP space in a proven target class.

Fragment-Based Drug Discovery Libraries with Defined Physicochemical Vector Space

The target compound satisfies key fragment-like properties—MW 182.22 (<250 Da), TPSA 55.1 Ų, 3 rotatable bonds, and XLogP3-AA 1.4—making it suitable for inclusion in fragment screening libraries where the carboxylic acid serves as a synthetic handle for amide coupling to diverse amine fragments [1]. Its differentiation from the 3-carboxylic acid regioisomer (XLogP3-AA 1.7) offers fragment library designers a choice of two distinct hydrogen-bonding vectors with measurably different lipophilicity, enabling precise tuning of fragment physicochemical properties without altering the core scaffold composition [2].

Probing N1-Substituent Effects in Kinase Inhibitor SAR

For kinase inhibitor programs where pyrazole-4-carboxamides have demonstrated activity (e.g., ALKBH1, IRAK, ALK5 inhibitors), the target compound enables systematic exploration of N1-sec-butyl effects distinct from N1-methyl, N1-ethyl, N1-n-butyl, and N1-tert-butyl controls [1]. The quantifiable lipophilicity step of 0.3 log units between sec-butyl and tert-butyl, combined with the intermediate rotatable bond count, allows teams to deconvolute steric versus lipophilic contributions to potency and selectivity in a way that is impossible when only one N1-alkyl variant is used [1]. Procurement of the complete set of N1-alkyl analogs (methyl, ethyl, n-butyl, sec-butyl, tert-butyl) as a matched series is recommended for rigorous multiparameter optimization.

Application
Selection Property
Validation Focus
Enantioselective medicinal chemistry
Single chiral center in C₉ 4-COOH scaffold
Enantiomer-specific SAR and IP differentiation
Agrochemical SDHI scaffold diversification
Vacant C3 for functionalization; differentiated N1-sec-butyl
Novel IP space in succinate dehydrogenase inhibitor class
Fragment-based library design
Favorable fragment-like physicochemical profile (Rule-of-Five compliant)
Physicochemical and solubility profiling for FBDD screening
Kinase inhibitor N1-substituent SAR
Sec-butyl vs. methyl, ethyl, n-butyl, tert-butyl matched series
Deconvolution of steric vs. lipophilic contributions to potency
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